molecular formula C8H17N B1369955 (2-Methylcyclohexyl)methanamine CAS No. 40015-91-6

(2-Methylcyclohexyl)methanamine

Cat. No. B1369955
Key on ui cas rn: 40015-91-6
M. Wt: 127.23 g/mol
InChI Key: YNCOJHDAHDQVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05932744

Procedure details

In a 3-liter GL autoclave fitted with a electromagnetic stirrer are added 129 g of isoindoline, 516 g of 50% water-containing tert-butyl alcohol and 26 g of 5% ruthenium-carbon catalyst (50% water-containing). The reaction mixture is subjected to a hydrogen-pressure of 30 kg/cm2 and a temperature of 130° C. After a 6 hour hydrogen introduction, the drop in the rate of the hydrogen-absorption is observed, at this point the introduction of hydrogen is ceased to terminate the reaction. After the termination of reaction, the catalyst is filtered out from the reacted solution. By the result of the capillary chromatographic analysis, the yield of cis-hexahydroisoindoline is 96.0%. In addition, 0.1% of trans-hexahydroisoindoline and 3.8% of 2-methylcyclohexylmethylamine is formed. After concentrating the reacted solution, the residue is purified by distillation to give 123.2 g of cis-hexahydroisoindoline (yield 91%).
Quantity
129 g
Type
reactant
Reaction Step One
Name
Quantity
516 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
26 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][NH:2]1.O.[H][H].[CH2:13]1[C@@H:21]2[C@@H:16]([CH2:17][CH2:18][CH2:19][CH2:20]2)[CH2:15][NH:14]1>[C].[Ru].C(O)(C)(C)C>[CH2:1]1[C@H:9]2[C@@H:4]([CH2:5][CH2:6][CH2:7][CH2:8]2)[CH2:3][NH:2]1.[CH3:15][CH:16]1[CH2:17][CH2:18][CH2:19][CH2:20][CH:21]1[CH2:13][NH2:14] |f:4.5|

Inputs

Step One
Name
Quantity
129 g
Type
reactant
Smiles
C1NCC2=CC=CC=C12
Name
Quantity
516 g
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1NC[C@@H]2CCCC[C@H]12
Step Five
Name
Quantity
26 g
Type
catalyst
Smiles
[C].[Ru]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 3-liter GL autoclave fitted with a electromagnetic stirrer
CUSTOM
Type
CUSTOM
Details
a temperature of 130° C
CUSTOM
Type
CUSTOM
Details
the drop in the rate of the hydrogen-absorption
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
After the termination of reaction
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered out from the reacted solution
CUSTOM
Type
CUSTOM
Details
By the result of the capillary chromatographic analysis

Outcomes

Product
Name
Type
product
Smiles
C1NC[C@@H]2CCCC[C@@H]12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.1%
Name
Type
product
Smiles
CC1C(CCCC1)CN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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